(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene-2-carbonyl group: This step often involves acylation reactions using thiophene-2-carbonyl chloride or similar reagents.
Addition of the prop-2-yn-1-yl group: This can be done through alkylation reactions using propargyl bromide or similar compounds.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the prop-2-yn-1-yl group.
Reduction: Reduction reactions could target the carbonyl group or the double bond in the benzo[d]thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound might exhibit antimicrobial, antifungal, or anticancer activities. Researchers could explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of benzo[d]thiazole are often investigated for their therapeutic potential. This compound could be studied for its efficacy in treating various diseases, depending on its biological activity.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring often have comparable chemical properties.
Propargyl-containing compounds: These molecules feature the prop-2-yn-1-yl group and are known for their reactivity.
Uniqueness
What sets (Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate apart is its unique combination of functional groups, which can lead to distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-prop-2-ynyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-3-8-19-12-7-6-11(16(21)22-2)10-14(12)24-17(19)18-15(20)13-5-4-9-23-13/h1,4-7,9-10H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRQEARKJZKSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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